

# 4-(6-Hydrazinylpyrimidin-4-yl)morpholine CAS number and supplier information

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## Compound of Interest

Compound Name: 4-(6-Hydrazinylpyrimidin-4-yl)morpholine

Cat. No.: B1356604

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## Technical Guide: 4-(6-Hydrazinylpyrimidin-4-yl)morpholine (CAS: 5767-36-2)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-(6-Hydrazinylpyrimidin-4-yl)morpholine** is a heterocyclic organic compound featuring a pyrimidine ring substituted with both a morpholine and a hydrazine group. The presence of these functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The morpholine moiety is a common pharmacophore known to improve the pharmacokinetic profile of drug candidates, while the pyrimidine core is prevalent in numerous biologically active molecules, including kinase inhibitors. The hydrazine group offers a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening.

This technical guide provides a comprehensive overview of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**, including its chemical properties, supplier information, and its potential role in targeting key signaling pathways relevant to cancer and other diseases.

### Chemical Properties and Supplier Information

The fundamental properties of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** are summarized in the table below. This information is crucial for laboratory handling, experimental design, and computational modeling.

Property	Value	Reference
CAS Number	5767-36-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> N <sub>5</sub> O	[2]
Molecular Weight	195.22 g/mol	[2]
Purity	Typically ≥98%	[2]
InChI Key	XWDNLTCJJYYCI-UHFFFAOYSA-N	[2]

Table 1: Physicochemical Properties of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**

Several chemical suppliers offer **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** for research purposes. The table below lists some of these suppliers, though availability and product specifications should be confirmed directly with the vendor.

Supplier	Product Number (Example)	Purity
Fluorochem	-	98%
Toronto Research Chemicals	H955798	Not specified
CymitQuimica	-	98%

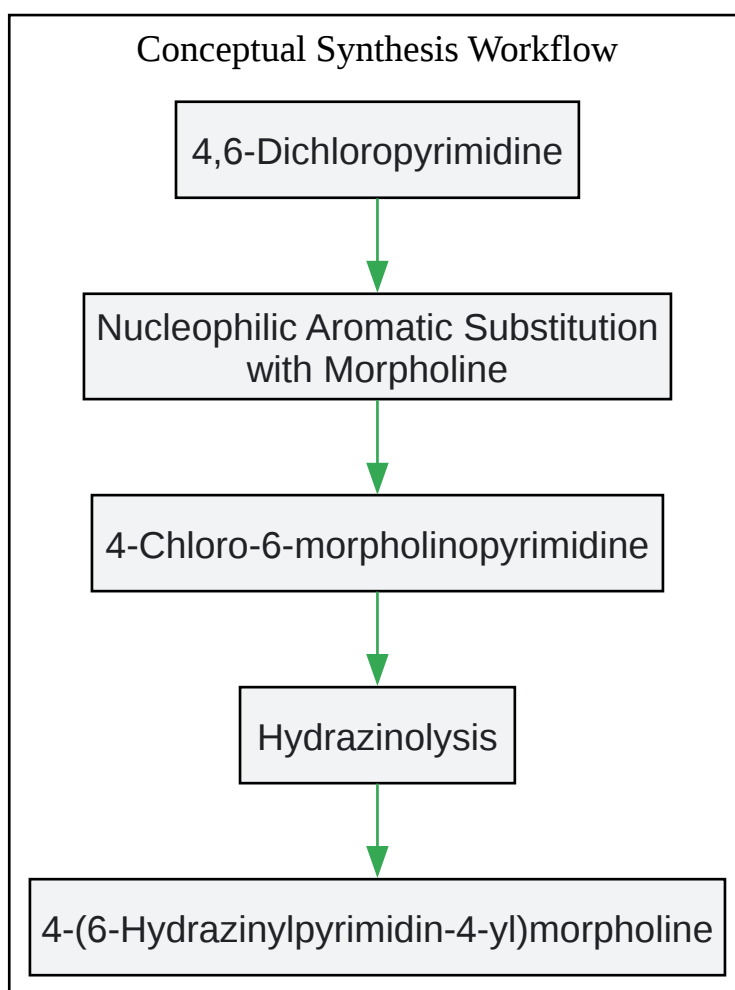
Table 2: Supplier Information for **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** is not readily available in the public domain, a general synthetic route can be inferred from standard organic chemistry principles and published procedures for analogous

compounds. The synthesis likely involves the reaction of a di-substituted pyrimidine with morpholine, followed by the introduction of the hydrazine group.

A plausible synthetic workflow is outlined below. This diagram is a conceptual representation and would require optimization of reaction conditions, solvents, and purification methods.



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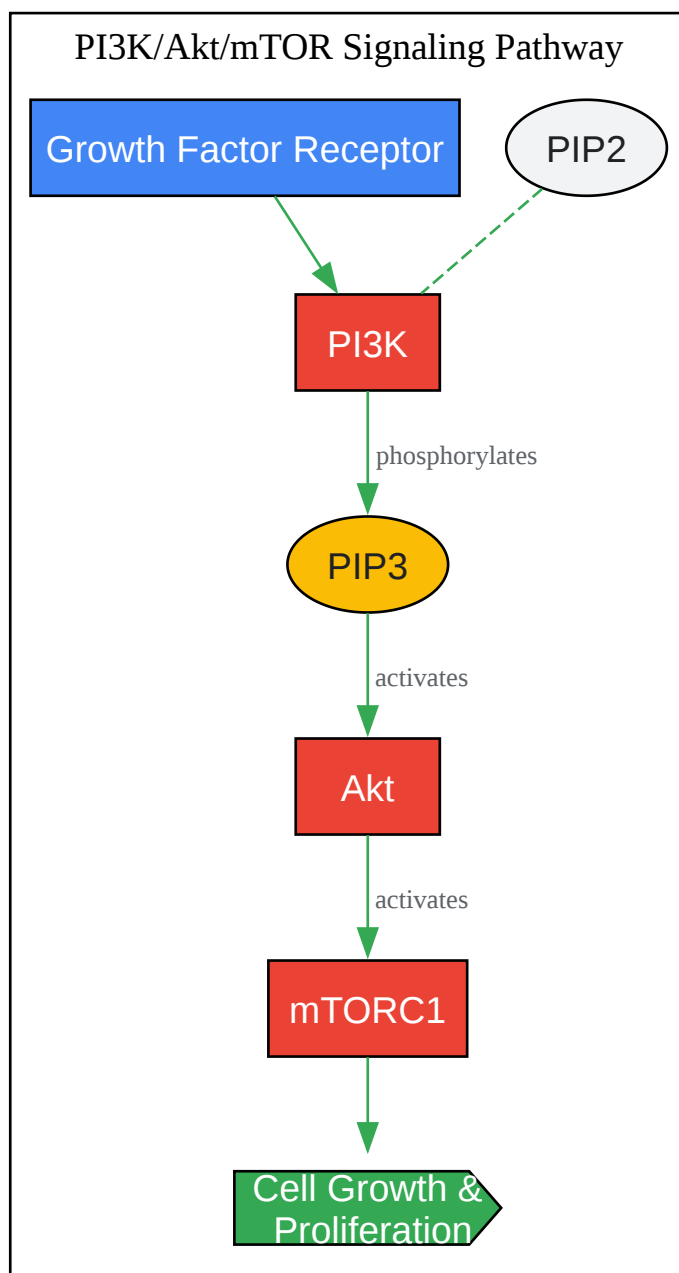
A conceptual workflow for the synthesis of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine**.

## Potential Biological Activity and Signaling Pathways

The structural motifs within **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** strongly suggest its potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its

dysregulation is a hallmark of many cancers.[1][3][4][5][6] The pyrimidine core can act as a scaffold to interact with the ATP-binding pocket of kinases, while the morpholine group can enhance binding affinity and selectivity.

The PI3K/Akt/mTOR pathway is a complex network of protein interactions. A simplified representation of this pathway is provided below, highlighting key components that could be targeted by inhibitors.



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A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Compounds with a similar 4-morpholino-pyrimidine scaffold have been investigated as inhibitors of mTOR and PI3K.<sup>[7]</sup> Therefore, it is plausible that **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** could exhibit inhibitory activity against these or other related kinases.

## Experimental Protocols for Kinase Inhibition Assays

To evaluate the potential of **4-(6-Hydrazinylpyrimidin-4-yl)morpholine** as a kinase inhibitor, in vitro kinase assays are essential. Below are generalized protocols for PI3K and mTOR kinase assays. These protocols would need to be adapted and optimized for the specific kinase isoform and assay format being used.

### General PI3K Kinase Assay Protocol

This protocol outlines a common method for measuring PI3K activity, often using a luminescence-based readout to quantify ATP consumption.

Step	Procedure
1. Reagent Preparation	Prepare kinase reaction buffer, PI substrate, PI3K enzyme solution, and the test compound (4-(6-Hydrazinylpyrimidin-4-yl)morpholine) at various concentrations.
2. Reaction Setup	In a 96-well plate, add the test compound and the reaction buffer containing the PI substrate and PI3K enzyme.
3. Initiation	Start the kinase reaction by adding a solution of PIP2 and ATP.
4. Incubation	Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature.
5. Termination & Detection	Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.
6. Data Analysis	Measure luminescence and calculate the IC <sub>50</sub> value of the test compound.

Table 3: Generalized Protocol for a PI3K Kinase Assay.[8]

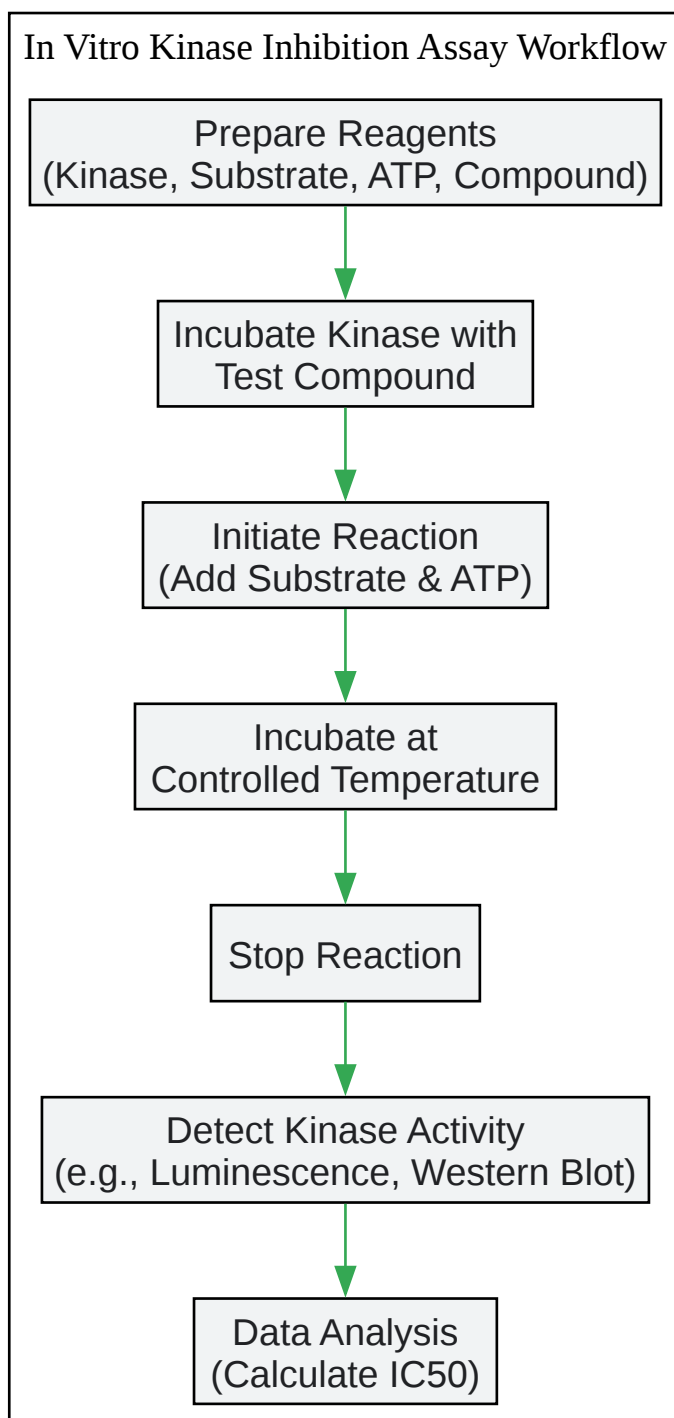
## General mTOR Kinase Assay Protocol

This protocol describes a typical in vitro assay to measure the kinase activity of mTORC1.

Step	Procedure
1. Immunoprecipitation	Immunoprecipitate mTORC1 complexes from cell lysates.
2. Substrate Preparation	Prepare a purified, inactive substrate for mTORC1 (e.g., 4E-BP1).
3. Kinase Reaction	Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing the substrate, ATP, and the test compound at various concentrations.
4. Incubation	Incubate the reaction at 30°C for 30-60 minutes.
5. Termination	Stop the reaction by adding SDS-PAGE sample buffer.
6. Detection	Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
7. Data Analysis	Quantify the band intensities to determine the inhibitory effect of the compound and calculate its IC <sub>50</sub> .

Table 4: Generalized Protocol for an mTORC1 Kinase Assay.[\[9\]](#)[\[10\]](#)[\[11\]](#)

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.



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A generalized workflow for an in vitro kinase inhibition assay.

## Conclusion



**4-(6-Hydrazinylpyrimidin-4-yl)morpholine** is a readily accessible chemical scaffold with significant potential for the development of novel kinase inhibitors. Its structural features suggest a likely interaction with the PI3K/Akt/mTOR signaling pathway, a critical target in oncology and other therapeutic areas. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the biological activity of this compound and its derivatives. Further studies, including detailed synthesis optimization, comprehensive kinase profiling, and cell-based assays, are warranted to fully elucidate the therapeutic potential of this promising molecule.

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## References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K kinase assay [bio-protocol.org]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
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